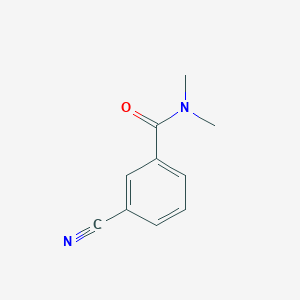

3-cyano-N,N-dimethylbenzamide

Beschreibung

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds derived from benzoic acid and feature a carboxamide group attached to a benzene (B151609) ring. wikipedia.orgnih.gov The core benzamide structure is a prevalent scaffold in medicinal chemistry and materials science, serving as a foundational element for a wide array of pharmaceuticals and functional organic materials. ontosight.aisolubilityofthings.com Compounds within this family are known for their biological activities, which include roles as anticonvulsants and antidepressants. solubilityofthings.com

3-Cyano-N,N-dimethylbenzamide is a disubstituted derivative, placing it within a specific subset of this larger chemical class. The nature and position of its substituents—the cyano (C≡N) and N,N-dimethylamide (C(=O)N(CH₃)₂) groups—are critical in defining its chemical personality and distinguishing it from the parent compound, benzamide. These modifications significantly influence its solubility, electronic properties, and reactivity, making it a tailored precursor for specific synthetic targets.

Significance of Cyano and N,N-Dimethylamide Functionalities in Organic Synthesis

The utility of this compound in research is largely dictated by the distinct properties of its two functional groups.

The cyano group (or nitrile) is an exceptionally versatile functional group in organic synthesis. nih.gov Its carbon-nitrogen triple bond is highly polar, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity allows the cyano group to serve as a valuable precursor to other important functional groups, such as carboxylic acids (via hydrolysis), amines (via reduction), and amides. fiveable.meebsco.comrsc.org Furthermore, the nitrile group's ability to participate in cycloaddition reactions and act as a radical acceptor makes it a powerful tool for constructing a variety of carbocyclic and heterocyclic ring systems. nih.govrsc.org Its presence is common in many pharmaceutical and agrochemical compounds, where it can impart specific biological properties. fiveable.me

Overview of Research Trajectories for this compound

Current academic and industrial research primarily positions this compound as a versatile intermediate rather than an end-product. Its research trajectory is defined by its application as a starting material or building block for the synthesis of more complex, high-value molecules. Several synthesis routes for the compound have been documented, starting from precursors like m-cyanobenzoic acid or through reactions involving carbon monoxide and 3-iodobenzonitrile. chemicalbook.comprepchem.com

The compound's value lies in the strategic combination of its functional groups. Researchers can selectively transform the cyano group into other functionalities while the robust amide group remains intact, or vice versa. This allows for the systematic construction of compound libraries for screening in drug discovery and materials science. For example, related amino-cyano-dimethylbenzamide derivatives serve as crucial intermediates in the production of modern insecticides. google.comsmolecule.com The commercial availability of this compound from various chemical suppliers underscores its role as a readily accessible tool for synthetic chemists exploring novel molecular frameworks. biosynth.comfluorochem.co.ukbldpharm.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyano-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUOVARNSKZJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544533 | |

| Record name | 3-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33322-63-3 | |

| Record name | 3-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Cyano N,n Dimethylbenzamide

Direct Synthesis Approaches to the 3-Cyano-N,N-dimethylbenzamide Core

Direct synthesis methods focus on constructing the final molecule by forming the N,N-dimethylamide moiety from a starting material already containing the 3-cyano group.

Amidation Reactions for N,N-Dimethylbenzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis, and several methods have been applied to the preparation of this compound.

A straightforward and common approach involves the direct coupling of 3-cyanobenzoic acid with dimethylamine (B145610). prepchem.comacs.org This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by dimethylamine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-diisopropylethylamine (DIPEA) to improve yields and minimize side reactions. researchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) at room temperature or with gentle heating. researchgate.net

| Reactants | Reagents | Solvent | Temperature | Yield |

| 3-Cyanobenzoic Acid, Dimethylamine | DCC, DMAP | DMF | 90°C | 45% |

| 3-Cyanobenzoic Acid, Dimethylamine | HATU, DIPEA | THF | Room Temp | 92% |

Table 1. Examples of Coupling Reactions for this compound Synthesis. researchgate.net

An alternative method utilizes N,N-dimethylacetamide (DMAc) as both a solvent and a source of the dimethylamine moiety. scilit.comresearchgate.net In this one-pot synthesis, a carboxylic acid is heated in DMAc in the presence of an activating agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). scilit.comresearchgate.net The CDI activates the carboxylic acid, which then reacts with DMAc to form the corresponding N,N-dimethylamide. researchgate.net This method offers a convenient and environmentally benign option as it avoids the direct handling of volatile and potentially hazardous dimethylamine. scilit.comresearchgate.net The reaction is typically performed at elevated temperatures, around 160-165 °C, and has been shown to provide good to excellent yields for a variety of carboxylic acids. scilit.comresearchgate.net

A proposed mechanism suggests that the carboxylic acid first reacts with CDI to form a reactive imidazolide (B1226674) intermediate. researchgate.net Subsequent reaction with DMAc, which can be considered a source of dimethylamine, leads to the formation of the desired N,N-dimethylamide. researchgate.net

Perhaps the most traditional and widely used method for amide synthesis is the reaction of an acyl chloride with an amine. rsc.org In this case, 3-cyanobenzoyl chloride is reacted with dimethylamine to produce this compound. chemicalbook.comrsc.orgnih.gov This reaction is generally high-yielding and proceeds rapidly. It is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com The reaction can be performed in a variety of aprotic solvents, including tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane. google.com

The synthesis of the starting material, 3-cyanobenzoyl chloride, can be achieved by treating 3-cyanobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov

| Starting Material | Reagent | Product |

| 3-Cyanobenzoic Acid | Thionyl Chloride | 3-Cyanobenzoyl Chloride |

| 3-Cyanobenzoyl Chloride | Dimethylamine | This compound |

Table 2. Two-Step Synthesis of this compound via the Acyl Chloride. rsc.org

Introduction of the Cyano Group onto Benzamide (B126) Precursors

An alternative synthetic strategy involves introducing the cyano group onto a pre-existing N,N-dimethylbenzamide scaffold.

This approach typically starts with a halogenated N,N-dimethylbenzamide derivative, such as 3-bromo-N,N-dimethylbenzamide. The bromine atom can then be displaced by a cyanide nucleophile in a transition-metal-catalyzed reaction. The most common method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN). The reaction is typically heated in a high-boiling polar aprotic solvent like DMF or N,N-dimethylacetamide.

In some cases, palladium-catalyzed cyanation reactions can also be employed, using reagents like zinc cyanide (Zn(CN)₂) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These methods can sometimes offer milder reaction conditions and broader substrate scope.

While this method is viable, it is often less direct than the amidation routes, as it requires the prior synthesis of the halogenated benzamide precursor.

Transition Metal-Catalyzed C-H Cyanation of Aromatic Systems

The direct introduction of a cyano group onto an aromatic ring via transition metal-catalyzed C-H bond activation represents a highly atom- and step-economical approach to synthesizing aromatic nitriles. researchgate.net This strategy avoids the need for pre-functionalized substrates, such as aryl halides, which are common in traditional methods like the Rosenmund-von Braun reaction. The amide functional group in substrates like N,N-dimethylbenzamide can act as a directing group, guiding the catalyst to specific C-H bonds on the aromatic ring.

Several transition metals, including ruthenium, manganese, and iron, have been employed to catalyze the C-H cyanation of aromatic systems, particularly benzamides. researchgate.netsigmaaldrich.comscbt.com These reactions often utilize electrophilic cyanating agents, with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) being a prominent example due to its enhanced safety and practicality compared to other cyanide sources. researchgate.net

Ruthenium(II) catalysts, for instance, have been shown to be effective for the C(sp²)–H cyanation of benzamides. researchgate.net Similarly, manganese-catalyzed C-H cyanation has been developed and can proceed with high regioselectivity. researchgate.netscbt.com Iron, being an abundant and economical metal, is also a catalyst of great interest for C-H functionalization processes. sigmaaldrich.comscbt.com Iron-catalyzed protocols for the α-C-H cyanation of tertiary amines have demonstrated broad functional group tolerance, suggesting a reaction pathway that avoids free radical intermediates which might otherwise react with sensitive groups. google.com While many directing-group strategies for benzamides favor ortho-functionalization, the development of catalysts and conditions to achieve meta-selectivity remains an active area of research.

| Catalyst System | Cyanating Agent | Key Features |

| Ruthenium(II) | NCTS | Tolerates various steric and electronic effects on the benzamide substrate. researchgate.net |

| Manganese(I) | NCTS | Achieves C-H cyanation via a synergistic heterobimetallic activation mechanism. scbt.com |

| Iron(III) | KCN | Demonstrates high functional group tolerance, avoiding free radical pathways. google.com |

| Palladium(II) | DMF/Ammonia (B1221849) | Uses a novel combined source for the "CN" unit, showing excellent regioselectivity for the less hindered C-H position. |

| Copper(I) | DMF | Employs DMF as both solvent and "CN" source for direct C-H bond cyanation. iastate.edu |

This table summarizes selected transition metal-catalyzed C-H cyanation methods applicable to aromatic amide systems.

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

The compound this compound is a bifunctional molecule, containing both a nitrile and a tertiary amide group. This dual functionality makes it a versatile synthetic intermediate, serving as a building block for a wide array of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. rsc.org Its strategic value lies in the ability to selectively transform one functional group while leaving the other intact, or to modify both in a stepwise manner.

The nitrile group can undergo several fundamental transformations. For example, it can be catalytically hydrogenated, often using catalysts like palladium on carbon (Pd/C), to yield the corresponding primary amine, 3-(aminomethyl)-N,N-dimethylbenzamide. researchgate.net This introduces a flexible aminomethyl linker. Alternatively, the nitrile can be hydrolyzed under acidic or basic conditions to the carboxylic acid, 3-(N,N-dimethylcarbamoyl)benzoic acid, providing a different reactive handle for further derivatization, such as esterification or amidation.

The tertiary amide group can also be selectively targeted. A key reaction is its reduction to a tertiary amine. While the reduction of amides typically requires strong reducing agents, catalytic methods using silanes have been developed. For instance, N,N-dimethylbenzamide can be reduced to the corresponding benzylamine. smolecule.com Applying such a method to this compound, while preserving the nitrile, would yield (3-cyanobenzyl)dimethylamine. Research has shown that certain catalytic systems for amide reduction can tolerate sensitive functional groups like nitriles.

| Starting Material | Transformation | Potential Product |

| This compound | Nitrile Reduction (e.g., Catalytic Hydrogenation) | 3-(Aminomethyl)-N,N-dimethylbenzamide |

| This compound | Nitrile Hydrolysis | 3-(N,N-dimethylcarbamoyl)benzoic acid |

| This compound | Amide Reduction (e.g., Catalytic Hydrosilylation) | (3-Cyanobenzyl)dimethylamine |

This table illustrates potential subsequent transformations of this compound, highlighting its utility as a synthetic intermediate.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. In the context of this compound synthesis, these principles can be applied to reduce environmental impact and improve safety and efficiency. Key areas of focus include the choice of reagents, catalysts, and solvents.

A significant green improvement in cyanation reactions is the replacement of highly toxic cyanide sources, such as sodium cyanide or potassium cyanide, with safer alternatives. Zinc cyanide (Zn(CN)₂) is less acutely toxic, but a notable advancement is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, as the cyanide source in palladium-catalyzed cyanations.

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Palladium on carbon (Pd/C) is a practical heterogeneous catalyst for cyanation reactions. Its advantages include simplified reaction work-ups, reduced contamination of the product with heavy metals, and the potential for catalyst reuse, which is both economically and environmentally beneficial. Similarly, the development of sustainable nanocomposites, such as magnetically separable copper catalysts, offers a pathway to efficient synthesis with easy catalyst recovery. rsc.org

Solvent choice is also critical. Traditional syntheses may use high-boiling, water-soluble solvents like N,N-dimethylformamide (DMF), which are difficult to recycle. Green chemistry encourages the use of more environmentally benign or easily recyclable solvents, such as certain ethers or nitriles. In some cases, solvent-free reaction conditions can be developed, representing an ideal scenario that minimizes waste. researchgate.net One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, further contribute to a greener process by reducing solvent usage, reaction time, and waste generation.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Safer Reagents | Use of highly toxic KCN or NaCN. | Use of less toxic Zn(CN)₂ or non-toxic K₄[Fe(CN)₆]. |

| Catalysis | Homogeneous catalysts (e.g., Pd(OAc)₂) that are difficult to recover. | Heterogeneous, recyclable catalysts (e.g., Pd/C, copper nanocomposites). rsc.org |

| Solvent Use | High-boiling, non-recyclable solvents like DMF. | Recyclable solvents (e.g., ethers, nitriles) or solvent-free conditions. |

| Process Efficiency | Multi-step synthesis with isolation of intermediates. | One-pot procedures to reduce waste and time. |

This table compares traditional and greener approaches to the synthesis of benzonitriles and benzamides.

Reaction Mechanisms and Chemical Reactivity of 3 Cyano N,n Dimethylbenzamide

Reactivity of the Nitrile Group within 3-Cyano-N,N-dimethylbenzamide

Reduction Pathways of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents.

Catalytic Hydrogenation : Another method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This reaction is typically carried out at elevated temperature and pressure. libretexts.org

The choice of reducing agent can be critical, especially in molecules with multiple reducible functional groups. For instance, while LiAlH₄ reduces both amides and nitriles, other reagents might offer more selectivity. chemistrysteps.comresearchgate.net Some catalytic systems, like those using diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have been shown to effectively reduce a variety of nitriles. organic-chemistry.org

Table 1: Common Reducing Agents for Nitrile Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by acid workup | Primary amine |

| Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Primary amine |

| Ammonia (B1221849) Borane | Thermal decomposition | Primary amine |

| Diisopropylaminoborane/LiBH₄ | - | Primary amine |

Hydrolysis Reactions Leading to Amide and Carboxylic Acid Derivatives

The nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org The initial product is an amide, which is further hydrolyzed under the acidic conditions. libretexts.org

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, yields the salt of the carboxylic acid and ammonia gas. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. utexas.edu

The conditions for hydrolysis must be carefully controlled to achieve the desired product, as the intermediate amide can sometimes be isolated. libretexts.org Unusual examples of selective hydrolysis of a cyano group have been noted in complex molecules. researchgate.net

Reactivity of the N,N-Dimethylamide Moiety

The N,N-dimethylamide group is a key functional group that can participate in several important reactions.

Nucleophilic Attack at the Amide Carbonyl Center

The carbonyl carbon of the amide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many transformations of amides.

Mechanism : The reaction proceeds via a nucleophilic addition-elimination mechanism. fiveable.mevaia.com A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. vaia.comjove.com The stability of this intermediate and the nature of the leaving group determine the outcome of the reaction.

Reactivity : Amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides. masterorganicchemistry.com This is due to the resonance stabilization provided by the nitrogen lone pair, which delocalizes into the carbonyl group, reducing its electrophilicity. masterorganicchemistry.com However, strong nucleophiles can still react effectively.

Mechanistic Studies of Amide Reduction

The reduction of tertiary amides like N,N-dimethylbenzamide to the corresponding tertiary amines is a synthetically useful transformation.

Lithium Aluminum Hydride (LiAlH₄) : This is the most common reagent for this reduction. masterorganicchemistry.comucalgary.ca The mechanism for tertiary amide reduction differs from that of primary and secondary amides. youtube.com It involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. jove.com This is followed by the elimination of an aluminate species to form an iminium ion, which is then reduced by a second equivalent of hydride to yield the tertiary amine. jove.comucalgary.ca

Other Reducing Agents : Research has also explored other reducing agents. For example, magnesium-catalyzed reductions have been studied, providing insights into different reaction pathways. iastate.edu Ruthenium and iron carbonyl clusters have also been used as catalysts for the reduction of N,N-dimethylbenzamide using polymethylhydrogensiloxane as the reducing agent, achieving high yields under specific conditions. researchgate.net

Table 2: Key Steps in the LiAlH₄ Reduction of a Tertiary Amide

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of hydride on the carbonyl carbon. | Tetrahedral intermediate |

| 2 | Elimination of an aluminate leaving group. | Iminium ion |

| 3 | Nucleophilic attack of a second hydride on the iminium ion. | Tertiary amine |

Aromatic Ring Functionalization Strategies

The aromatic ring of this compound can undergo functionalization, primarily through electrophilic aromatic substitution. The existing substituents, the cyano group and the N,N-dimethylamide group, direct incoming electrophiles to specific positions on the ring. Both are meta-directing groups, although the amide can act as an ortho-directing group under certain conditions, particularly in directed ortho-metalation reactions.

Electrophilic Aromatic Substitution : The cyano group is a deactivating, meta-directing group, while the N,N-dimethylamido group is also generally deactivating and meta-directing in electrophilic aromatic substitution reactions. Therefore, electrophilic attack is expected to occur at the positions meta to both groups. Research into the direct conversion of arenes to benzamide (B126) derivatives using reagents like cyanoguanidine in superacidic conditions has been explored. nih.gov

Directed ortho-Metalation (DoM) : The amide group can act as a powerful directing group in ortho-lithiation reactions. However, the presence and position of other substituents can significantly influence the regioselectivity. For instance, in 3,5-dichloro-N,N-diethylbenzamide, metalation occurs at the 4-position rather than the expected 2-position ortho to the amide. scirp.org This highlights the complex interplay of steric and electronic effects.

Transition Metal-Catalyzed C-H Functionalization : Significant progress has been made in the transition metal-catalyzed functionalization of C-H bonds in aromatic amides. researchgate.net These methods allow for the introduction of various functional groups at specific positions, often with high regioselectivity. For example, palladium-catalyzed ortho-arylation of benzamides has been developed. researchgate.net Dual catalytic systems involving visible-light photoredox catalysis have also been employed for the annulation of benzamides. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Benzamide Ring

Both the cyano and the N,N-dimethylcarboxamide groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. Their directing effects are crucial in determining the regioselectivity of substitution reactions.

Regioselectivity: In this compound, the substituents are at positions 1 and 3. The positions ortho and para to the carboxamide group are 2, 4, and 6. The positions meta are C5. The positions ortho and para to the cyano group are 2, 4, and 6. The position meta is C5. Therefore, both groups direct incoming electrophiles to the C5 position. The C2, C4, and C6 positions are strongly deactivated. This leads to a high degree of regioselectivity for any successful electrophilic substitution at the C5 position. However, the strong deactivation of the ring by two meta-directing groups means that forcing conditions are typically required for such reactions to proceed.

Table 1: Summary of Directing Effects in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Directing Influence | Favored Position(s) for Substitution |

| -C(O)N(CH₃)₂ (Carboxamide) | Deactivating | Meta-director | C5 |

| -C≡N (Cyano) | Deactivating | Meta-director | C5 |

Directed C-H Activation for Further Derivatization

Transition metal-catalyzed C-H activation has become a powerful tool for regioselective functionalization, capable of overriding the innate electronic preferences of a substrate. The N,N-dimethylcarboxamide group on the benzamide ring can act as an effective directing group for such transformations.

The amide's carbonyl oxygen can chelate to a transition metal center (e.g., Palladium, Rhodium, Ruthenium), bringing the metal catalyst into close proximity to the C-H bonds at the ortho positions (C2 and C4). rsc.orgresearchgate.net This directed metalation facilitates the cleavage of a specific C-H bond, which can then be coupled with various reaction partners. This strategy allows for the introduction of new functional groups at positions that are disfavored in classical electrophilic substitution. C-H activation is a key tool for the expedient and site-selective construction of C-C bonds. researchgate.net For instance, ruthenium-catalyzed C-H bond arylation has been studied with various substrates containing a directing group. mdpi.com

Table 2: Potential Directed C-H Activation Reactions

| Reaction Type | Catalyst (Example) | Reagent | Expected Product |

| Arylation | Pd(OAc)₂ | Aryl Halide | 2-Aryl-3-cyano-N,N-dimethylbenzamide |

| Alkenylation | [Ru(p-cymene)Cl₂]₂ | Alkene | 2-Alkenyl-3-cyano-N,N-dimethylbenzamide |

| Cyanation | Mn(OAc)₂ | NCTS¹ | 2,3-Dicyano-N,N-dimethylbenzamide |

¹N-Cyano-N-p-tolyl-p-toluenesulfonamide

Investigating Degradation Pathways and Stability Profiles of this compound

The stability of this compound is contingent on environmental conditions such as pH, temperature, and the presence of other chemical agents. Degradation typically involves the hydrolysis of its primary functional groups.

Chemical Stability: Benzamide derivatives are generally stable compounds. However, they are susceptible to degradation under harsh conditions. The molecule is likely incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote its decomposition. capotchem.com

Hydrolytic Degradation: The two most probable pathways for hydrolytic degradation are the hydrolysis of the nitrile group and the hydrolysis of the amide bond.

Nitrile Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. This typically occurs in a two-step process. The first step yields a carboxamide, forming 3-carboxamido-N,N-dimethylbenzamide . Further hydrolysis of this intermediate leads to the formation of a carboxylic acid, resulting in N,N-dimethyl-isophthalamic acid . The breakdown of nitriles via a two-step enzymatic hydrolysis, with amides as intermediates and organic acids as end products, is a known pathway in biological systems. researchgate.net

Amide Hydrolysis: The N,N-dimethylcarboxamide bond can also be cleaved under strong acidic or basic conditions, a reaction that is generally slower than nitrile hydrolysis. This cleavage would yield 3-cyanobenzoic acid and dimethylamine (B145610) .

Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. The thermolysis of related compounds can lead to complex rearrangements and the release of gaseous products like nitrogen if decomposition pathways involve the cyano group. uri.edu Studies on related benzamides show that thermolysis in certain solvents can result in the formation of various degradation products. uri.edu

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Conditions | Intermediate Product | Final Product(s) |

| Nitrile Hydrolysis | Acid/Base, Water | 3-Carboxamido-N,N-dimethylbenzamide | N,N-Dimethyl-isophthalamic acid |

| Amide Hydrolysis | Strong Acid/Base, Water | N/A | 3-Cyanobenzoic acid and Dimethylamine |

| Thermal Decomposition | High Temperature | Various unstable fragments | Complex mixture of products |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyano N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule. For 3-cyano-N,N-dimethylbenzamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N,N-dimethyl groups.

The N,N-dimethyl group will typically show two singlets for the methyl protons due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. These signals are anticipated to appear in the upfield region of the spectrum, generally between δ 2.8 and 3.2 ppm.

The aromatic region of the spectrum is predicted to show four distinct signals for the four protons on the benzene (B151609) ring, indicative of a 1,3-disubstituted pattern. The electron-withdrawing nature of both the cyano and the N,N-dimethylcarboxamide groups influences the chemical shifts of these protons. The proton situated between the two substituents (at the C2 position) is expected to be the most deshielded, appearing at the lowest field. The other three aromatic protons will appear as complex multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the electron-withdrawing groups.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H2) | 7.8 - 8.0 | t | ~1.5 |

| Aromatic H (H4) | 7.7 - 7.9 | dt | ~7.7, 1.4 |

| Aromatic H (H6) | 7.6 - 7.8 | ddd | ~7.8, 2.0, 1.0 |

| Aromatic H (H5) | 7.5 - 7.7 | t | ~7.8 |

| N-CH₃ | ~3.1 | s | N/A |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. The spectrum of this compound is expected to display ten distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between δ 168 and 172 ppm. The carbon of the cyano group is also expected in the downfield region, generally around δ 118-120 ppm. The aromatic carbons will appear in the range of δ 110-140 ppm, with their specific shifts influenced by the attached substituents. The two N-methyl carbons will be observed in the upfield region, typically between δ 35 and 40 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~169.0 |

| Aromatic C (C1) | ~138.0 |

| Aromatic C (C3) | ~112.5 |

| Aromatic C (CN) | ~118.0 |

| Aromatic C (CH) | 129.0 - 135.0 |

| N-CH₃ | ~39.5 |

Note: Predicted values are based on data from analogous substituted benzamides. The exact assignment of aromatic CH carbons requires further analysis.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A COSY experiment would reveal correlations between neighboring protons, confirming the coupling network within the aromatic ring. For instance, the proton at C5 would show a correlation to the protons at C4 and C6.

An HMBC experiment would establish long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The N-methyl protons showing a correlation to the carbonyl carbon (C=O).

The aromatic protons showing correlations to neighboring and geminal carbons, which would be crucial in definitively assigning the quaternary carbons (C1 and C3) and the cyano carbon. For example, the H2 proton would be expected to show correlations to C1, C3, and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₀H₁₀N₂O.

The calculated exact mass for the protonated molecule [M+H]⁺ is 175.0871. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the proposed molecular formula.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano and amide functional groups.

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1630-1680 cm⁻¹, corresponding to the carbonyl stretch of the tertiary amide.

C-N Stretch: The stretching vibration of the C-N bond in the amide is expected to appear in the 1300-1400 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The spectrum will also feature absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1450-1600 cm⁻¹ region).

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano | C≡N Stretch | 2220-2240 | Medium, Sharp |

| Amide | C=O Stretch | 1630-1680 | Strong, Sharp |

| Aromatic | C-H Stretch | >3000 | Medium |

Analysis of Amide Carbonyl Stretch and Nitrile Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In this compound, the two most prominent and diagnostically useful vibrations are the carbonyl (C=O) stretch of the tertiary amide and the nitrile (C≡N) stretch.

The nitrile group's stretching vibration typically appears in a relatively uncongested region of the IR spectrum. For aromatic nitriles, this sharp and intense absorption band is expected to be in the range of 2240–2220 cm⁻¹. libretexts.orgsemanticscholar.org The conjugation of the nitrile group with the aromatic ring slightly lowers its frequency compared to saturated nitriles. semanticscholar.org This is due to a weakening of the C≡N bond through electronic delocalization.

The amide carbonyl stretch, known as the Amide I band, gives rise to a very strong absorption. For tertiary amides like this compound, this band is typically found in the region of 1670–1630 cm⁻¹. The precise frequency is sensitive to the electronic effects of substituents on the aromatic ring and the degree of conjugation. The electron-withdrawing nature of the meta-positioned cyano group is expected to influence the electronic environment of the carbonyl group, potentially leading to a slight shift in its absorption frequency. Unlike primary or secondary amides, this compound lacks N-H bonds, and therefore its spectrum will be devoid of the N-H stretching and bending vibrations that characterize other amides. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Tertiary Amide | C=O Stretch (Amide I) | 1670 - 1630 | Very Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Amide | C-N Stretch | ~1300 | Medium |

X-ray Crystallography for Solid-State Structure and Crystal Packing

While the specific single-crystal X-ray diffraction data for this compound is not publicly documented, the structural characteristics can be inferred from analyses of related benzamide (B126) derivatives. mdpi.comnih.govacs.org X-ray crystallography provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

For substituted benzamides, a key structural parameter is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle is influenced by steric hindrance and electronic effects from substituents. In many reported benzamide structures, this torsion angle indicates that the amide group is twisted out of the plane of the phenyl ring to varying degrees. nih.gov

The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by intermolecular forces. Since this compound is a tertiary amide, it cannot form the classic N-H···O hydrogen bonds that often dominate the crystal structures of primary and secondary amides. acs.org Instead, its solid-state packing would be directed by weaker interactions, such as C-H···O and C-H···N hydrogen bonds, dipole-dipole interactions involving the polar carbonyl and nitrile groups, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. The specific arrangement would seek to maximize packing efficiency and stabilize the lattice through these cumulative weak forces.

| Structural Feature | Expected Characteristics for this compound |

|---|---|

| Amide Group Geometry | Expected to be largely planar. |

| Ring-Amide Dihedral Angle | A non-zero angle is expected, indicating a twisted conformation. |

| Dominant Intermolecular Forces | Dipole-dipole interactions, C-H···O/N hydrogen bonds, π-π stacking. |

| Crystal System | Undetermined without experimental data. |

| Space Group | Undetermined without experimental data. |

In-Situ Spectroscopic Monitoring for Mechanistic Insights

In-situ UV-Vis-NIR spectroscopy is a valuable technique for gaining mechanistic insights by monitoring the evolution of electronic transitions in reactants, intermediates, and products in real-time. nih.gov The absorption of light in this region corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the benzoyl system, where π→π* transitions are expected. The presence of the cyano and N,N-dimethylamido groups influences the energy of these transitions, and consequently, the maximum absorption wavelength (λmax). shimadzu.com

This technique is particularly useful for detecting transient or highly reactive intermediates that may not be isolable. For instance, in reactions involving this compound, such as reductions, oxidations, or metal-catalyzed transformations, the formation of reaction intermediates like radical anions, radical cations, or coordination complexes with a metal center would lead to new, characteristic absorption bands in the UV-Vis-NIR spectrum.

A study on the reaction of the closely related N,N-dimethylbenzamide with a silane (B1218182) reagent demonstrated the utility of in-situ UV-Vis spectroscopy. nih.gov The appearance of new absorption bands upon mixing the reactants provided evidence for the formation of intermediate species. nih.gov Similarly, for this compound, monitoring a reaction could reveal changes in the conjugation or electronic structure of the aromatic system, allowing for the identification and kinetic analysis of intermediates, thereby elucidating the reaction pathway. nih.govnih.gov

| Species Type | Potential UV-Vis-NIR Signature | Mechanistic Insight Provided |

|---|---|---|

| Starting Material | Characteristic π→π* absorption bands. | Baseline for monitoring reactant consumption. |

| Coordination Complex | Shift in λmax or new charge-transfer bands. | Evidence of catalyst-substrate interaction. |

| Radical Ion | New, often broad, absorption bands at longer wavelengths (Vis-NIR). | Indication of a single-electron transfer (SET) pathway. |

| Final Product | Growth of a new, stable absorption profile. | Monitoring of reaction completion and yield. |

Electrochemical Characterization Techniques for Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are essential for probing the redox properties of a molecule by mapping its behavior under an applied potential. sciepub.com For this compound, these techniques can determine the potentials at which the molecule undergoes oxidation and reduction, the stability of the resulting charged species, and the reversibility of the electron-transfer events.

The molecule possesses two key electroactive moieties: the nitrile group and the N,N-dimethylbenzamide framework. The nitrile group is electron-withdrawing and is known to be reducible. nih.gov A CV experiment would likely reveal a reduction wave corresponding to the acceptance of an electron by the π* system to form a radical anion. The potential of this reduction would be influenced by the solvent and the presence of the amide group.

The N,N-dimethylbenzamide portion of the molecule can also undergo redox processes. Oxidation would involve the removal of an electron, likely from the nitrogen lone pair or the aromatic π-system, to form a radical cation. The reversibility of these redox events provides information on the stability of the generated radical ions. An irreversible wave suggests that the radical ion is unstable and undergoes rapid subsequent chemical reactions, while a reversible wave indicates a stable species on the time scale of the CV scan. sciepub.com This data is crucial for understanding the molecule's behavior in electron-transfer reactions and its potential use in materials science or electro-organic synthesis.

| Redox Process | Expected Electrochemical Event | Information Gained from Cyclic Voltammetry |

|---|---|---|

| Reduction | Electron transfer to the π* orbital (nitrile/aromatic system). | Reduction potential (Epc), stability of the radical anion. |

| Oxidation | Electron removal from the π orbital or nitrogen lone pair. | Oxidation potential (Epa), stability of the radical cation. |

| Electron Transfer Kinetics | Analysis of peak separation (Epa - Epc). | Rate of electron transfer (reversibility vs. irreversibility). |

Electron Spin Resonance (ESR) Spectroscopy in Radical-Mediated Processes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed for the detection and characterization of paramagnetic species, such as free radicals. libretexts.org This method is indispensable for studying reactions that proceed via radical intermediates.

If this compound is involved in a single-electron transfer (SET) process, it can form a radical anion (via reduction) or a radical cation (via oxidation). These radical species, having an unpaired electron, would be detectable by ESR. The ESR spectrum provides a wealth of structural information about the radical. researchgate.net The g-factor is characteristic of the radical's electronic environment. More importantly, the spectrum exhibits hyperfine splitting, which arises from the interaction (coupling) of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N). libretexts.org

For the radical anion of this compound, the unpaired electron would be delocalized over the aromatic ring and the cyano group. The ESR spectrum would be expected to show hyperfine coupling to the ¹⁴N nucleus of the nitrile group (I=1), the ¹⁴N nucleus of the dimethylamino group (I=1), the protons on the aromatic ring, and the protons of the two methyl groups. researchgate.net The magnitude of each coupling constant is proportional to the spin density at that nucleus, providing a detailed map of the unpaired electron's distribution in the molecular orbital. This information is critical for understanding the electronic structure and reactivity of the radical intermediate. nih.gov

| Nucleus | Nuclear Spin (I) | Expected Hyperfine Coupling | Information Revealed |

|---|---|---|---|

| Nitrile ¹⁴N | 1 | Significant coupling expected. | Spin density on the cyano group. |

| Amide ¹⁴N | 1 | Coupling expected, magnitude depends on spin delocalization. | Spin density on the amide nitrogen. |

| Aromatic Protons (⁴H) | 1/2 | Four distinct coupling constants expected. | Spin density distribution on the aromatic ring. |

| Methyl Protons (⁶H) | 1/2 | Coupling expected, all six protons may be equivalent. | Spin density on the N-methyl groups. |

Computational Chemistry and Theoretical Studies of 3 Cyano N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular structures and electronic properties. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic states of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach is instrumental in predicting various electronic properties of 3-cyano-N,N-dimethylbenzamide. By mapping the electron density surface, DFT can identify regions that are electron-rich or electron-deficient.

The molecular electrostatic potential (MEP) surface, derived from DFT calculations, is particularly useful for pinpointing reactive sites. For this compound, the MEP surface would likely show negative potential (electron-rich regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these are probable sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms, marking them as potential sites for nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability.

Table 1: Theoretical Reactivity Descriptors for this compound (Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the parameters that would be derived from a typical DFT analysis.)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Potential | µ | (ELUMO + EHOMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Solvation Effects and Conformational Analysis

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of molecular behavior in environments that mimic real-world conditions.

For this compound, MD simulations can be employed to understand how the molecule interacts with different solvents (solvation effects). By simulating the compound in a box of solvent molecules (e.g., water, ethanol), researchers can analyze the formation of solvation shells and hydrogen bonding interactions, which significantly influence the molecule's solubility and reactivity.

Furthermore, MD is a powerful tool for conformational analysis. The amide and cyano groups of this compound can rotate relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformations of the molecule in different environments.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, theoretical chemists can identify the lowest-energy path from reactants to products. This path includes the calculation of the geometry and energy of the transition state—the highest energy point along the reaction coordinate.

For potential reactions involving this compound, such as hydrolysis of the amide or addition to the cyano group, computational methods can be used to:

Guess an initial reaction pathway.

Locate the precise geometry of the transition state.

Calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

This information is fundamental to predicting reaction rates and understanding the detailed, step-by-step mechanism by which the reaction proceeds.

Validation of Computational Models with Experimental Spectroscopic and Kinetic Data

A crucial step in any computational study is the validation of the theoretical model against experimental data. The accuracy of the predictions made by methods like DFT depends on the chosen functional and basis set. Therefore, it is standard practice to compare calculated results with known experimental values to ensure the computational model is reliable.

For this compound, this validation process would involve:

Spectroscopic Data: Calculating the vibrational frequencies using DFT and comparing them to an experimental infrared (IR) spectrum. A good correlation between the calculated and experimental spectra indicates that the computed molecular geometry is accurate.

Kinetic Data: Comparing the computationally predicted activation energy for a reaction with the activation energy derived from experimental reaction rate studies.

Agreement between theoretical and experimental data lends confidence to the computational model, allowing it to be used for further predictions of properties that have not yet been measured.

In Silico Screening and Rational Design of this compound Derivatives

One of the most significant applications of computational chemistry is in the rational design of new molecules with tailored properties. Using the validated computational model of this compound as a scaffold, new derivatives can be designed and evaluated in silico before any resource-intensive laboratory synthesis is undertaken.

This process involves:

Defining a Target Property: Identifying a specific property to be optimized, such as a smaller HOMO-LUMO gap for increased reactivity or a different electrostatic potential for altered intermolecular interactions.

Modifying the Structure: Making systematic chemical modifications to the parent molecule within the software (e.g., adding different functional groups to the benzene ring).

Screening: Performing high-throughput quantum chemical calculations on the library of virtual derivatives to predict their properties.

Selection: Identifying the most promising candidates that exhibit the desired target properties for future experimental synthesis and testing.

This in silico screening approach accelerates the discovery of new materials and compounds by focusing experimental efforts on molecules with the highest probability of success.

Supramolecular Chemistry and Materials Science Applications of 3 Cyano N,n Dimethylbenzamide

Investigation of Self-Assembly and Molecular Recognition Phenomena

The molecular structure of 3-cyano-N,N-dimethylbenzamide inherently contains functionalities capable of directing self-assembly and participating in molecular recognition events. The cyano group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, while the N,N-dimethylamide group is also a potent hydrogen bond acceptor. The aromatic ring provides a platform for π-π stacking interactions.

The interplay of these non-covalent interactions can be expected to guide the aggregation of this compound molecules into well-defined supramolecular architectures. In solution and in the solid state, aromatic amides are known to form ordered nanostructures. rsc.org The strength and directionality of these interactions are crucial in determining the stability and structure of the resulting assemblies. rsc.org Aromatic amino acids, which share the feature of aromatic rings, are known to be pivotal in the self-assembly of amyloid-like structures, driven by electrostatic interactions, π-π stacking, and hydrogen bonding. acs.org While specific studies on the self-assembly of this compound are not prevalent, the principles governing the self-assembly of other aromatic molecules provide a strong basis for predicting its behavior.

Molecular recognition is predicated on specific and directional intermolecular interactions. The distinct electronic properties of the cyano and amide groups in this compound could allow it to selectively bind to complementary guest molecules. For instance, the cyano group could interact with metal ions or electron-deficient aromatic systems, while the amide oxygen could coordinate to Lewis acidic centers or hydrogen bond donors.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Potential Participating Group(s) | Estimated Energy (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | Cyano (acceptor), Amide Oxygen (acceptor) | 10-40 |

| π-π Stacking | Benzene (B151609) Ring | 5-50 |

| Dipole-Dipole | Cyano Group, Amide Group | 5-20 |

Note: The energy values are estimates based on general principles of non-covalent interactions and may vary for this compound.

Co-crystallization and Polymorphism Studies for Solid-State Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. rsc.org Co-crystallization and polymorphism are central concepts in this field.

Co-crystallization: The presence of both a strong hydrogen bond acceptor (amide oxygen) and a weaker one (cyano nitrogen) in this compound makes it a promising candidate for co-crystallization with a variety of co-formers, particularly those with hydrogen bond donor functionalities. By selecting appropriate co-formers, it may be possible to systematically modify the crystal packing and, consequently, the physicochemical properties of the solid, such as solubility and melting point.

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Substituted benzamides are known to exhibit polymorphism, where subtle differences in intermolecular interactions lead to different packing arrangements. mdpi.com The conformational flexibility of the N,N-dimethylamide group and the potential for various hydrogen bonding and π-π stacking motifs suggest that this compound is likely to exhibit polymorphic behavior under different crystallization conditions.

Table 2: Hypothetical Polymorphs of this compound

| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| Form I | Monoclinic | P2₁/c | C-H···N (cyano) hydrogen bonds, π-π stacking |

| Form II | Orthorhombic | Pbca | C-H···O (amide) hydrogen bonds, antiparallel π-π stacking |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for polymorphs of this compound is not available in the reviewed literature.

Role as a Ligand or Component in Coordination Chemistry

The nitrogen atom of the cyano group and the oxygen atom of the amide group in this compound are potential donor sites for coordination to metal ions. The benzamide (B126) molecule itself can act as a ligand, coordinating to metal centers through the amide group. semanticscholar.org The presence of the additional cyano group in the 3-position opens up possibilities for forming coordination polymers or metal-organic frameworks (MOFs). nih.gov

Depending on the metal ion and reaction conditions, this compound could act as a monodentate ligand, coordinating through either the cyano nitrogen or the amide oxygen. It could also function as a bridging ligand, connecting two metal centers and leading to the formation of one-, two-, or three-dimensional coordination networks. The electronic properties of the metal-ligand bond would be influenced by the coordination mode and the nature of the metal ion. msu.edu

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Potential Metal Ions | Resulting Structure |

|---|---|---|---|

| Monodentate | Cyano Nitrogen | Ag(I), Cu(I) | Discrete complexes or simple coordination polymers |

| Monodentate | Amide Oxygen | Zn(II), Co(II), Ni(II) | Discrete complexes |

Note: The information in this table is based on the known coordination chemistry of related benzamide and nitrile ligands.

Potential Integration into Advanced Materials, including Electronic and Optical Applications

The incorporation of molecules with specific functional groups into larger material architectures is a key strategy for developing advanced materials with tailored electronic and optical properties.

Electronic Applications: The presence of the electron-withdrawing cyano group and the conjugated π-system of the benzene ring suggests that this compound could be a useful building block for organic electronic materials. Benzamide derivatives have been investigated for their electronic and dielectric properties. researchgate.net The introduction of a cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can be beneficial for electron transport in organic semiconductors. Materials incorporating this moiety might find applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Optical Applications: The photophysical properties of aromatic compounds are strongly influenced by their electronic structure. Cyanophenyl groups are known to affect the fluorescence and nonlinear optical properties of molecules. researchgate.net While the intrinsic optical properties of this compound are not widely reported, its derivatives or materials containing this unit could exhibit interesting photoluminescence or be used as components in nonlinear optical materials. The modification of the benzamide structure with different donor and acceptor groups is a common strategy to tune the emission color in OLEDs. nih.gov

Table 4: Potential Applications in Advanced Materials

| Application Area | Relevant Property | Potential Role of this compound |

|---|---|---|

| Organic Electronics | Electron affinity, charge transport | Electron-transporting component in OFETs or OLEDs |

| Nonlinear Optics | Hyperpolarizability | Chromophore in NLO materials |

| Luminescent Materials | Photoluminescence | Emitter or host material in OLEDs |

Note: This table outlines potential applications based on the functional groups present in this compound and trends observed in related materials.

Biological and Medicinal Chemistry Research Applications of 3 Cyano N,n Dimethylbenzamide

Structure-Activity Relationship (SAR) Studies of Analogs of 3-Cyano-N,N-dimethylbenzamide

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzamide (B126) derivatives, including analogs of this compound, SAR studies have been crucial in optimizing their potency and selectivity as inhibitors of various enzymes.

Research into a series of novel benzamide derivatives as inhibitors of glycogen (B147801) phosphorylase (GP) revealed key SAR insights. nih.gov The inhibitory activities of these compounds were evaluated, and it was found that specific substitutions on the benzamide ring significantly impacted their efficacy. For instance, one of the most potent inhibitors in a studied series, compound 4m, demonstrated an IC50 value of 2.68 microM, which was nearly 100 times more potent than the initial lead compound. nih.govresearchgate.net This highlights the importance of substituent effects on the benzamide scaffold.

In another context, the SAR of 2-phenoxybenzamides with antiplasmodial activity was investigated. mdpi.com The position of substituents was found to be critical. For example, a para-substituted N-Boc-piperazinyl derivative showed the highest activity and selectivity against Plasmodium falciparum, whereas the meta-substituted analog was only moderately active. mdpi.com Shifting the substituent from the para to the meta position resulted in a significant change in activity, while cytotoxicity remained nearly the same. mdpi.com Furthermore, replacing the piperazinyl moiety with a simple amino group led to a dramatic decrease in activity, indicating the importance of this specific functional group for the observed biological effect. mdpi.com

Studies on arylpropenamide derivatives, which share structural similarities with benzamides, have also contributed to SAR knowledge. Quantitative structure-activity relationship (QSAR) models for these compounds as anti-hepatitis B virus (HBV) agents showed that higher thermal energy values and lower entropy were associated with increased anti-HBV activity. nih.gov

The following table summarizes the antiplasmodial activity of selected 2-phenoxybenzamide (B1622244) analogs, illustrating key SAR findings.

| Compound | Substituent Position | IC50 (µM) against P. falciparum NF54 | Cytotoxicity (IC50 µM) against L-6 cells | Selectivity Index (S.I.) |

| Analog 1 | para | 0.2690 | 124.0 | 461.0 |

| Analog 2 | meta | 3.297 | 124.0 | 37.58 |

| Analog 3 | ortho (N-formyl) | 15.64 | 35.43 | 2.265 |

| Analog 4 | ortho (N-carbamoyl) | 6.585 | 31.80 | 4.829 |

| Analog 5 | para (no 4-fluoro) | 1.222 | Not reported | Not reported |

| Analog 6 | para (amino group) | 51.85 | Not reported | Not reported |

This interactive table is based on data from a study on 2-phenoxybenzamide derivatives and demonstrates the impact of substituent position and type on biological activity. mdpi.com

Potential as a Synthetic Intermediate for Bioactive Compounds and Pharmaceuticals

This compound and its close structural relatives serve as valuable intermediates in the synthesis of more complex, biologically active molecules. The cyano group, in particular, is a versatile functional group that can be transformed into other moieties, making these compounds useful building blocks in medicinal chemistry.

For example, related compounds such as 2-amino-5-cyano-N,3-dimethylbenzamide are key intermediates in the preparation of certain agrochemicals and pharmaceuticals. google.comgoogle.com The synthesis of this specific compound from precursors like 2-amino-5-cyano-3-methylbenzoic esters involves a reaction with methylamine. google.com This process highlights the role of cyanobenzamides in constructing more elaborate chemical structures. Patents describe methods for producing these intermediates in high yield and purity, underscoring their industrial importance. google.comgoogle.comwipo.int

The benzamide moiety itself is a common scaffold in drug discovery. A variety of benzamide derivatives are synthesized by reacting substituted benzoic acids with amines like piperidine, morpholine, or pyrrolidine. nih.gov Efficient synthetic methods, including direct condensation of carboxylic acids and amines under ultrasonic irradiation, have been developed to facilitate the creation of libraries of benzamide compounds for biological screening. researchgate.net

Furthermore, the synthesis of N-substituted benzamide derivatives designed based on the structure of known anticancer agents like Entinostat (MS-275) demonstrates the use of benzamide intermediates in developing new therapeutic agents. researchgate.net These synthetic efforts often involve multi-step processes where the core benzamide structure is systematically modified to optimize biological activity. researchgate.net

Enzyme Inhibition and Ligand Binding Mechanisms of Benzamide Derivatives

Benzamide derivatives are known to inhibit a wide range of enzymes through various binding mechanisms, making them a significant class of compounds in drug discovery. nih.gov Their ability to interact with enzyme active sites or allosteric sites is often dependent on the specific nature and arrangement of their substituents.

One notable target for benzamide derivatives is glycogen phosphorylase (GP), an enzyme involved in glucose metabolism. nih.gov Studies have shown that novel benzamide derivatives can act as potent GP inhibitors. nih.govresearchgate.net Molecular docking simulations suggest that these compounds bind at the dimer interface of the enzyme, which is an allosteric site. nih.govresearchgate.net The binding is typically stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues at the binding site.

Benzamidine (B55565), a related structural motif, is a well-known inhibitor of serine proteases like plasmin, trypsin, and thrombin. nih.gov It functions as a reversible inhibitor that binds to the enzyme's active site. nih.gov The effectiveness of multivalent benzamidine derivatives has been studied to understand how factors like linker length and valency influence inhibition. nih.gov Shorter linker lengths can improve inhibition by increasing the local concentration of the inhibitor and minimizing entropic penalties upon binding. nih.gov

Benzamide-containing compounds have also been developed as histone deacetylase (HDAC) inhibitors. researchgate.net Molecular docking studies of N-substituted benzamide derivatives with HDAC2 and HDAC8 have revealed that their binding is mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions with the enzyme's active site. researchgate.net

Interaction with Biological Molecules and Pathways

The biological effects of benzamide derivatives extend beyond enzyme inhibition to interactions with other crucial biological molecules and signaling pathways.

Certain benzamide antipsychotic drugs, such as amisulpride (B195569) and nemonapride, have been shown to bind to GHB (γ-hydroxybutyric acid) receptors in the brain. wikipedia.org GHB is a naturally occurring neurotransmitter, and its receptors are involved in regulating neuronal activity. wikipedia.org The interaction of these benzamide compounds with GHB receptors contributes to their pharmacological profile. wikipedia.org

In the context of metabolic diseases, benzamide derivatives have been investigated as glucokinase activators. nih.gov Glucokinase plays a key role in glucose sensing and insulin (B600854) secretion. Computational studies, including docking simulations, have shown that these compounds can bind to glucokinase and enhance its activity. The binding interactions often involve hydrogen bonds with residues like ARG63 and THR65, as well as π-π stacking with TYR214. nih.gov

Furthermore, some benzamide derivatives interact with pathways involved in cell proliferation. A series of N-substituted benzamide derivatives have demonstrated anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer). researchgate.net This suggests that these compounds can interfere with biological pathways essential for cancer cell growth and survival.

Preclinical Research Methodologies Employed for Related Benzamide Derivatives

A variety of preclinical research methodologies are employed to evaluate the therapeutic potential of benzamide derivatives before they are considered for human trials. These methods span from computational modeling to in vitro and in vivo assays.

Computational and In Silico Methods:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of benzamide derivatives to their target proteins, such as enzymes or receptors. It helps in understanding the molecular basis of their activity and in designing more potent compounds. nih.govresearchgate.netnih.gov

Pharmacophore Modeling and 3D-QSAR: These computational approaches are used to identify the essential structural features required for biological activity and to build predictive models that can guide the design of new analogs. nih.gov

In Vitro Assays:

Enzyme Inhibition Assays: The inhibitory potency of benzamide derivatives against specific enzymes (e.g., glycogen phosphorylase, HDACs) is quantified by measuring IC50 values. nih.govresearchgate.net

Cell Proliferation Assays: The MTT assay is a common method used to evaluate the anti-proliferative activity of compounds against various cancer cell lines. researchgate.net

Antiplasmodial Activity Assays: The activity of compounds against parasites like Plasmodium falciparum is determined to assess their potential as antimalarial agents. mdpi.com

Cytotoxicity Assays: The toxicity of the compounds against normal cell lines (e.g., rat skeletal myofibroblasts, L-6 cells) is measured to determine their selectivity index. mdpi.com

In Vivo Animal Models:

Anti-fatigue Studies: The weight-loaded swimming model in mice is a standard method to evaluate the anti-fatigue effects of compounds. nih.gov

Arthritis Models: Rat and mouse models of collagen-induced arthritis are used to test the in vivo efficacy of immunosuppressive benzamide derivatives. nih.gov

The following table lists some of the preclinical methods used to evaluate benzamide derivatives.

| Methodology | Purpose | Example Application |

| Molecular Docking | Predict binding interactions with a target protein. | Studying the binding of benzamides to HDAC2 and HDAC8. researchgate.net |

| MTT Assay | Measure anti-proliferative activity in cancer cells. | Evaluating N-substituted benzamides against MCF-7 and K562 cell lines. researchgate.net |

| Enzyme Kinetics | Determine the inhibitory concentration (IC50) against a target enzyme. | Assessing inhibition of glycogen phosphorylase by novel benzamides. nih.gov |

| Weight-Loaded Swimming Test | Evaluate in vivo anti-fatigue activity. | Testing the effects of benzamide derivatives in mice. nih.gov |

| Collagen-Induced Arthritis Model | Assess in vivo anti-inflammatory and immunosuppressive efficacy. | Evaluating DHODH inhibitors in rats and mice. nih.gov |

Catalytic Applications of 3 Cyano N,n Dimethylbenzamide and Its Derivatives

Role as a Ligand in Metal-Catalyzed Organic Transformations

There are no documented instances of 3-cyano-N,N-dimethylbenzamide being employed as a ligand in any metal-catalyzed organic transformations. The coordination chemistry of this compound with transition metals has not been reported, and therefore its potential to act as a ligand to form catalytically active metal complexes is unknown. Research on related benzamide (B126) structures as ligands in catalysis exists, but specific data for the 3-cyano-N,N-dimethyl substituted variant is not present in the current body of scientific literature.

Participation in Organocatalytic Systems

Similarly, a thorough search of the literature reveals no studies in which this compound or its derivatives are utilized as organocatalysts. While the broader class of benzamides has been incorporated into some organocatalytic frameworks, the specific contribution or application of the this compound structure in such systems has not been described.

Conclusion and Future Research Directions for 3 Cyano N,n Dimethylbenzamide

Summary of Current Academic Understanding

3-Cyano-N,N-dimethylbenzamide is recognized as a specialty chemical available for research purposes. Its fundamental properties are listed in chemical supplier catalogs, providing a baseline for any new research endeavors.

Below is an interactive data table summarizing the known properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 33322-63-3 |

The academic understanding of this specific compound is largely confined to its existence and basic identifiers. In contrast, related compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide, have been discussed in patent literature, primarily focusing on their synthesis. This suggests that the broader class of cyanobenzamides is of interest, likely as intermediates in the synthesis of more complex molecules. However, dedicated studies on the 3-cyano isomer are not prominent.

Identified Gaps in Knowledge and Emerging Research Avenues

The current body of scientific knowledge exhibits significant gaps concerning this compound. These gaps represent numerous opportunities for future research:

Synthesis and Characterization: While the compound is commercially available, detailed and optimized synthetic routes, along with comprehensive spectroscopic and crystallographic characterization, are not extensively reported in academic journals. Elucidating efficient and scalable synthetic methodologies would be a foundational step for further research.

Reactivity and Chemical Behavior: The reactivity of the cyano and amide functional groups in this specific arrangement on the benzene (B151609) ring is largely unexplored. Investigations into its participation in various organic reactions, such as reductions, additions, and cycloadditions, could reveal novel chemical transformations and synthetic applications.

Biological Activity: There is a notable absence of studies screening this compound for any biological activity. Given that other substituted benzamides have been investigated for a range of therapeutic applications, exploring the potential pharmacological properties of this compound is a logical and potentially fruitful research avenue.

Material Science Applications: The potential utility of this compound in materials science remains an open question. Its structure, featuring both polar and aromatic moieties, could lend itself to applications in polymers, coordination chemistry, or as a component in functional organic materials.

Prospects for Novel Applications and the Development of New Derivatives

The future of research into this compound will likely be driven by the exploration of its potential applications and the synthesis of novel derivatives.

Novel Applications:

Based on the known applications of related compounds, several prospective areas for this compound can be hypothesized:

Pharmaceutical Scaffolding: The benzamide (B126) moiety is a common feature in many biologically active compounds. The unique substitution pattern of this compound could serve as a novel scaffold for the development of new therapeutic agents.